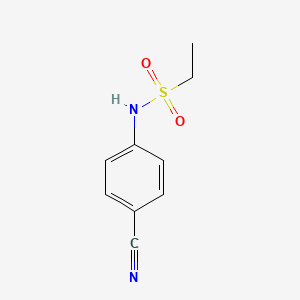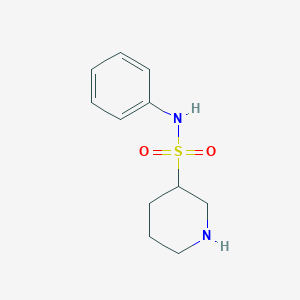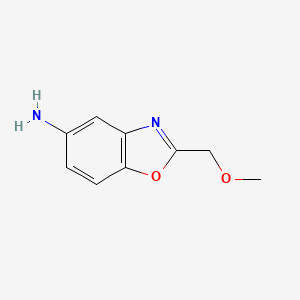![molecular formula C14H22N2O B3199315 1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1016828-00-4](/img/structure/B3199315.png)
1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Photochemical Substitution Reactions
Research on the photochemical behavior of halogenated pyrroles, such as iodo-substituted derivatives, reveals their potential in substitution reactions when irradiated in the presence of aromatic compounds. This process can lead to the formation of phenyl derivatives and other complex structures, offering insights into the mechanisms of photochemical arylation and its applications in developing novel organic compounds (D’Auria et al., 1997).
Natural Product Synthesis and Bioactivity
The isolation of new compounds from natural sources like watermelon seeds, incorporating pyrrole and pyrazole rings, demonstrates the relevance of pyrrole derivatives in the discovery of bioactive molecules. These compounds have shown potential in inhibiting melanogenesis, highlighting their possible applications in treating hyperpigmentation disorders (Kikuchi et al., 2015).
Computational Chemistry and Molecular Design
A study on the synthesis and computational analysis of a pyrrole chalcone derivative emphasizes the role of pyrrole derivatives in molecular design. Spectroscopic analyses and quantum chemical calculations provide insights into the molecular interactions and electronic structure of these compounds, facilitating their application in designing molecules with specific electronic and photophysical properties (Singh et al., 2014).
Catalysis and Polymerization
The development of aluminum and zinc complexes supported by pyrrole-based ligands for catalysis, particularly in the ring-opening polymerization of ε-caprolactone, showcases the utility of pyrrole derivatives in catalytic processes. This research points to the potential of pyrrole-based catalysts in polymer synthesis, contributing to advancements in materials science and engineering (Qiao et al., 2011).
Supramolecular Chemistry and Magnetism
The use of pyrrole-based ligands in the synthesis of high nuclearity manganese clusters, which exhibit single-molecule magnetic behavior, highlights the importance of pyrrole derivatives in supramolecular chemistry and materials science. These findings open avenues for the development of molecular magnets and their applications in information storage and quantum computing (Giannopoulos et al., 2014).
Future Directions
properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-15-7-5-6-14(15)9-16-11(2)8-13(10-17)12(16)3/h8,10,14H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZUWKZDAPQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C(=CC(=C2C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



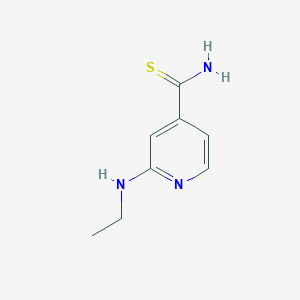
![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)
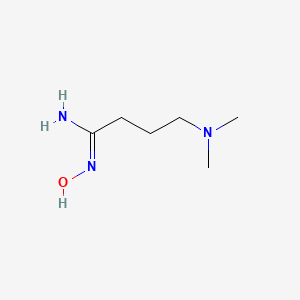
![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)
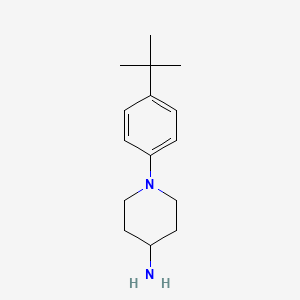
![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)
![[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199290.png)

![2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid](/img/structure/B3199298.png)
![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)
![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)
